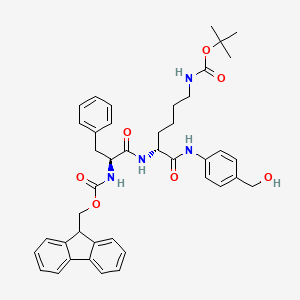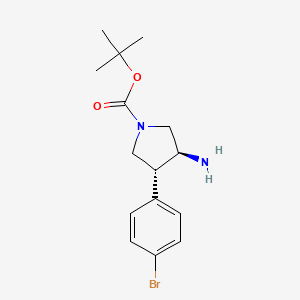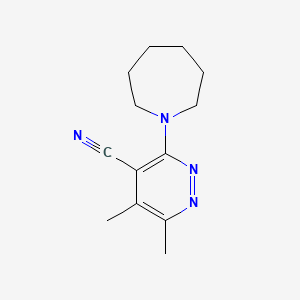![molecular formula C11H14N2O3S B14897068 n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)
n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide is a chemical compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common approach is to start with appropriately substituted benzene rings and generate the O–C2 or the C2–C3 bonds in the vital ring-closing step . The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production methods for n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted benzofuran compounds.
Applications De Recherche Scientifique
n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide has several scientific research applications, including:
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or interacting with cellular receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide include other benzofuran derivatives such as benzothiophene and other substituted benzofurans .
Uniqueness
This compound is unique due to its specific structure and the presence of the sulfamide group
Propriétés
Formule moléculaire |
C11H14N2O3S |
|---|---|
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
2-[1-[methyl(sulfamoyl)amino]ethyl]-1-benzofuran |
InChI |
InChI=1S/C11H14N2O3S/c1-8(13(2)17(12,14)15)11-7-9-5-3-4-6-10(9)16-11/h3-8H,1-2H3,(H2,12,14,15) |
Clé InChI |
HUSLITYLPPPSCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=CC=CC=C2O1)N(C)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)
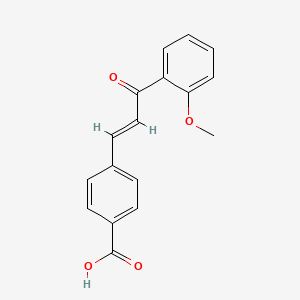
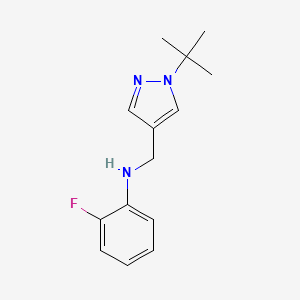

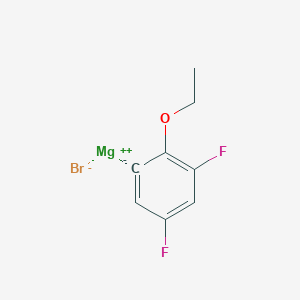
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
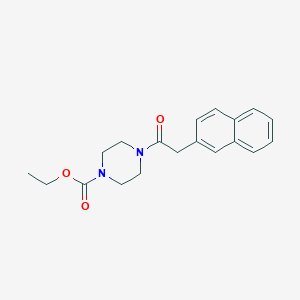
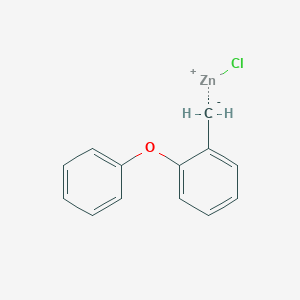
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
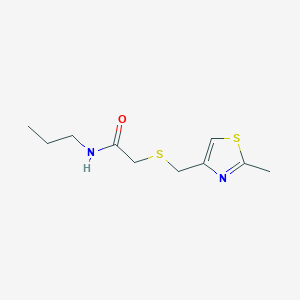
![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol](/img/structure/B14897035.png)
